chemical properties of tert-butyl 6-oxo-decahydroquinoline-1-carboxylate
chemical properties of tert-butyl 6-oxo-decahydroquinoline-1-carboxylate
This technical guide details the chemical properties, synthesis, and reactivity of tert-butyl 6-oxo-decahydroquinoline-1-carboxylate , a critical bicyclic scaffold in medicinal chemistry.
Executive Summary
tert-Butyl 6-oxo-decahydroquinoline-1-carboxylate (Formula: C₁₄H₂₃NO₃) is a saturated, bicyclic nitrogen heterocycle featuring a ketone at the C-6 position and a tert-butoxycarbonyl (Boc) protecting group at the N-1 position. It serves as a pivotal "chiral pool" intermediate in the total synthesis of amphibian alkaloids (e.g., Pumiliotoxin C class) and is increasingly utilized in fragment-based drug discovery (FBDD) to access spatially defined, sp³-rich scaffolds.
Its value lies in its stereochemical versatility . The decahydroquinoline core can exist in cis- or trans-fused conformations, allowing researchers to direct the vector of substituents at the C-6 position with high predictability.
Chemical Identity & Physical Properties[1][2][3][4]
Identification Data
| Property | Value |
| IUPAC Name | tert-butyl 6-oxodecahydroquinoline-1-carboxylate |
| Molecular Formula | C₁₄H₂₃NO₃ |
| Molecular Weight | 253.34 g/mol |
| CAS Number | Not widely listed; refer to PubChem CID 72407351 |
| Physical State | Viscous oil or low-melting waxy solid (stereoisomer dependent) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| LogP (Predicted) | ~2.3 – 3.0 (Lipophilic) |
Stereochemical Architecture
The molecule possesses two bridgehead chiral centers (C4a and C8a). This results in two major diastereomeric families:
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cis-Fused: The H-atoms at C4a and C8a are on the same face. This system is conformationally mobile, often existing as an equilibrium of two chair-chair conformers.
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trans-Fused: The H-atoms are anti-periplanar. This system is rigid and conformationally locked, resembling the trans-decalin system.
Critical Insight: In most synthetic routes (e.g., hydrogenation of quinolines), the cis-isomer is kinetically favored due to catalyst surface adsorption, whereas the trans-isomer is thermodynamically more stable.
Synthesis & Production Strategies
The preparation of this scaffold typically follows two authoritative routes. Choice of route depends on the required stereochemistry of the ring fusion.
Route A: Reductive Strategy (cis-Selective)
This is the industrial standard for accessing the cis-fused core.
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Starting Material: 6-Hydroxyquinoline or 6-Methoxyquinoline.
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Hydrogenation: High-pressure catalytic hydrogenation (PtO₂ or Rh/Al₂O₃) in acidic media reduces the aromatic ring to the saturated amine.
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Protection: Treatment with Boc₂O protects the secondary amine.
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Oxidation: Jones oxidation or Swern oxidation converts the C-6 alcohol to the ketone.
Route B: Annulation Strategy (trans-Selective)
Used when the rigid trans-scaffold is required.
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Robinson Annulation: Reaction of a piperidine-enamine with methyl vinyl ketone (MVK).
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Reduction: Dissolving metal reduction (Li/NH₃) typically yields the thermodynamically stable trans-fusion.
Visualization of Synthesis Workflow
Chemical Reactivity Profile
The molecule features two orthogonal reactive sites: the C-6 Ketone (electrophilic) and the N-1 Carbamate (acid-labile protecting group).
C-6 Ketone Functionalization
The ketone is sterically accessible but influenced by the concave nature of the bicyclic system.
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Reductive Amination: Reacts with primary/secondary amines and reducing agents (NaBH(OAc)₃) to form 6-amino derivatives. Stereocontrol: Hydride attack usually occurs from the less hindered face, yielding equatorial amines.
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Wittig/Horner-Wadsworth-Emmons: Converts the ketone to exocyclic alkenes. Essential for extending carbon chains in alkaloid synthesis.
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Stereoselective Reduction:
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L-Selectride: Bulky hydride attacks from the equatorial face, forcing the hydroxyl group into the axial position.
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NaBH₄: Small hydride attacks axially, favoring the equatorial alcohol.
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N-1 Boc Stability
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Stable: Bases (NaOH, LiHMDS), Nucleophiles (Grignards), Oxidizing agents.
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Labile: Strong acids (TFA, HCl/Dioxane). Deprotection yields the secondary amine salt.
Visualization of Reactivity
[5]
Experimental Protocol: Reductive Amination
Context: This protocol describes the installation of a benzylamine side chain, a common step in synthesizing NMDA receptor antagonists using this scaffold.
Materials
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tert-Butyl 6-oxo-decahydroquinoline-1-carboxylate (1.0 eq, 253 mg, 1.0 mmol)[1]
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Benzylamine (1.2 eq, 131 µL)
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Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg)
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Acetic Acid (1.0 eq, 57 µL)
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1,2-Dichloroethane (DCE) (5 mL)
Methodology
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Imine Formation: In a flame-dried vial, dissolve the ketone (1.0 mmol) in DCE (5 mL). Add benzylamine (1.2 mmol) and acetic acid (1.0 mmol). Stir at room temperature for 1 hour under N₂.
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Why: Acetic acid catalyzes the formation of the iminium ion intermediate.
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Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
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Why: STAB is milder than NaBH₃CN and avoids toxic cyanide byproducts. It selectively reduces the iminium ion over the ketone.
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).
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Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
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Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
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Purification: Purify via flash chromatography. The major diastereomer (equatorial amine) typically elutes later than the minor axial isomer.
Applications in Drug Discovery[11][12]
Amphibian Alkaloid Synthesis
This scaffold is the direct precursor to Pumiliotoxin C (cis-195A). The C-6 ketone is converted via Wittig reaction to a propylidene side chain, followed by hydrogenation to install the propyl group with specific stereochemistry [1].
Peptidomimetics
The decahydroquinoline ring acts as a Proline-Proline dipeptide mimetic. It locks the peptide backbone into a specific turn conformation (Type II'
Fragment-Based Drug Discovery (FBDD)
Due to its high sp³ character (Fsp³ = 0.78), this molecule is an ideal "3D fragment." Unlike flat aromatic rings, it probes spherical chemical space in enzyme active sites, increasing the likelihood of high-affinity binding events.
References
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Stereodivergent Synthesis of Decahydroquinoline-Type Poison Frog Alkaloids. Okada, T., et al.[3] (2021).[4] Journal of Natural Products. Link
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Total Synthesis of (−)-Myrioxazine A via Decahydroquinoline Intermediates. Smith, A. B., et al. (2011). National Institutes of Health / PMC. Link
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PubChemLite Record: Tert-butyl 6-oxo-decahydroquinoline-1-carboxylate. PubChem CID 72407351.[1] Link
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. ResearchGate / RSC Advances. Link
